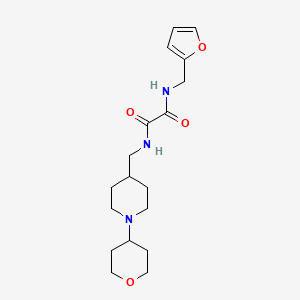

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) core. Key structural features include:

- N2-substituent: A (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl group, combining a piperidine ring (a common motif in bioactive molecules) with a tetrahydro-2H-pyran-4-yl moiety, which may enhance solubility and metabolic stability.

Its structural analogs, however, exhibit antiviral, flavoring, and metabolic properties, as detailed below .

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c22-17(18(23)20-13-16-2-1-9-25-16)19-12-14-3-7-21(8-4-14)15-5-10-24-11-6-15/h1-2,9,14-15H,3-8,10-13H2,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWKTJNTPONFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine and 1-(tetrahydro-2H-pyran-4-yl)piperidine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties. Its multifunctional nature makes it suitable for incorporation into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific proteins, modulation of signaling cascades, or alteration of cellular processes.

Comparison with Similar Compounds

Structural Analogues with Antiviral Activity (HIV Entry Inhibitors)

Compounds 13 , 14 , and 15 () share the oxalamide core but differ in substituents:

- N1 : 4-Chlorophenyl or acetylated piperidine groups.

- N2 : Thiazole-containing groups (e.g., 5-(2-hydroxyethyl)-4-methylthiazol-2-yl) linked to piperidine or pyrrolidine rings.

| Compound ID | N1 Substituent | N2 Substituent | LC-MS (M+H+) | HPLC Purity | Yield | Key Activity |

|---|---|---|---|---|---|---|

| 13 | 4-Chlorophenyl | Thiazolyl-piperidine-acetyl | 479.12 | 90.0% | 36% | HIV entry inhibition |

| 14 | 4-Chlorophenyl | Thiazolyl-pyrrolidine-hydroxymethyl | 409.28 | 93.2% | 39% | HIV entry inhibition |

| 15 | 4-Chlorophenyl | Thiazolyl-pyrrolidine-hydroxyethyl | 423.27 | 95.0% | 53% | HIV entry inhibition |

| Target | Furan-2-ylmethyl | Tetrahydro-2H-pyran-4-yl-piperidine-methyl | Not reported | Not reported | Not reported | Unknown (structural analog of antiviral compounds) |

Key Observations :

- The 4-chlorophenyl group in analogs correlates with antiviral activity, likely via hydrophobic interactions with HIV envelope proteins.

Analogs with Tetrahydro-2H-pyran-4-yl Moieties

Compound 17 () and N1-(3-fluoro-4-methylphenyl)-N2-... () share the tetrahydro-2H-pyran-4-yl-piperidine motif:

- Compound 17 : Features a naphthalene group and demonstrates microsomal stability (human liver microsomes: t₁/₂ > 60 min), suggesting metabolic resistance from the tetrahydro-2H-pyran group .

- Compound : Replaces the furan with a 3-fluoro-4-methylphenyl group, highlighting the scaffold’s versatility for aromatic substitutions.

Comparison :

- The tetrahydro-2H-pyran-4-yl group likely improves metabolic stability by shielding labile piperidine nitrogen from oxidative enzymes .

Oxalamide Flavoring Agents

- S336 : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.

Comparison :

- The target compound’s furan and tetrahydro-2H-pyran groups contrast with the flavoring agents’ methoxybenzyl and pyridyl groups, which are optimized for taste receptor (hTAS1R1/hTAS1R3) activation .

Biological Activity

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics, which include furan and tetrahydropyran moieties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a furan ring linked to a tetrahydropyran unit and an oxalamide functional group. Its molecular formula is and it possesses notable electronic properties due to the presence of heterocycles, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The furan and tetrahydropyran structures facilitate binding through hydrogen bonding and π–π interactions, which can modulate enzyme activity or receptor function.

Biological Activities

Preliminary studies indicate that compounds with similar structural features may exhibit significant biological activities, including:

Case Studies and Research Findings

Research on oxalamides has shown that certain analogs possess potent inhibitory effects against HIV. For instance, compounds structurally related to this compound have demonstrated low micromolar activity in inhibiting viral entry .

In a systematic study involving oxalamide derivatives, compounds were found to effectively inhibit the binding of HIV envelope glycoprotein gp120 to the CD4 receptor without affecting later stages of the HIV life cycle. This suggests that N1-(furan-2-ylmethyl)-N2-substituted oxalamides may also share similar mechanisms of action .

Synthesis and Reactivity

The synthesis of N1-(furan-2-ylmethyl)-N2-substituted oxalamides typically involves multi-step organic reactions under controlled conditions. The general method includes:

- Formation of the furan derivative.

- Coupling with tetrahydropyran derivatives.

- Introduction of the oxalamide functional group.

Monitoring can be achieved using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N1-(furan-2-ylmethyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide?

- Methodological Answer : Synthesis involves multi-step reactions:

Q. Intermediate Preparation :

- Piperidine intermediate: React tetrahydro-2H-pyran-4-yl derivatives with piperidin-4-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

- Furan-2-ylmethylamine: Synthesized via reductive amination of furfural derivatives .

Q. Oxalamide Coupling :

- Use oxalyl chloride or carbodiimides (e.g., DCC/HOBt) to couple intermediates. Optimize solvent (e.g., DCM or THF) and temperature (0–25°C) to minimize side products .

Q. Purification :

- Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Key Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Intermediate 1 | K₂CO₃, DMF, 80°C | 65–75 | 90% |

| Coupling | Oxalyl chloride, THF, 0°C | 50–60 | 85% |

| Purification | EtOAc/hexane (3:7) | – | >95% |

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify furan (δ 6.2–7.4 ppm) and piperidine/tetrahydropyran signals (δ 1.2–3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks in complex regions .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., CDK2) or HDACs using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC for HDACs). IC₅₀ values <10 µM indicate potency .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 or SH-SY5Y cells after 24-hour exposure .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) to differentiate therapeutic vs. toxic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Modular Substitutions :

- Replace furan with thiophene or pyridine to assess π-π stacking effects.

- Vary tetrahydropyran with cyclohexane or morpholine to probe steric/electronic impacts .

- Pharmacophore Mapping : Use X-ray crystallography or docking (AutoDock Vina) to identify critical H-bonding (oxalamide) and hydrophobic (tetrahydropyran) interactions .

- Data Analysis :

- Correlate logP (measured via shake-flask) with cellular permeability (R² >0.7 suggests predictive validity).

- Apply multivariate regression to identify substituents driving potency (e.g., furan enhances HDAC inhibition by 3-fold vs. phenyl) .

Q. How to resolve contradictions in reported biological activities of oxalamide derivatives?

- Methodological Answer :

- Reproducibility Checks :

- Re-test disputed compounds under standardized conditions (e.g., 10% FBS in assays to minimize serum protein binding variations) .

- Validate target engagement via CETSA (cellular thermal shift assay) .

- Meta-Analysis :

- Compare IC₅₀ values across studies using standardized units (nM vs. µM) and adjust for assay pH/temperature differences .

- Mechanistic Studies :

- Use CRISPR-edited cell lines (e.g., HDAC1-KO) to confirm target specificity .

Q. What computational strategies predict binding modes to neurological targets (e.g., GABAA receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) over 100 ns to identify stable binding poses.

- Key residues: α5-His102 and γ2-Asn77 for hydrogen bonding .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., α5-His102Ala) to validate critical interactions .

- ADMET Prediction : Use SwissADME to optimize logS (>-4) and BBB permeability (BOILED-Egg model) .

Methodological Notes

- Contradictory Data : Discrepancies in reaction yields (e.g., 50% vs. 70%) may arise from solvent purity or inert atmosphere control. Replicate under argon with anhydrous solvents .

- Advanced Purification : For isomers, employ chiral HPLC (Chiralpak IA column) or enzymatic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.